Procaine isothiocyanate
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Overview
Description
Procaine isothiocyanate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of procaine, a local anesthetic, and is commonly used as a fluorescent labeling agent in biological and biochemical experiments.
Scientific Research Applications
Procaine isothiocyanate is primarily used as a fluorescent labeling agent in biological and biochemical experiments. It can be conjugated to proteins, nucleic acids, and other biomolecules to visualize their localization and dynamics in living cells and tissues. It has also been used to study protein-protein interactions, enzyme kinetics, and membrane transport.
Mechanism Of Action
Procaine isothiocyanate fluoresces when excited by ultraviolet or blue light. The fluorescence emission spectrum is highly dependent on the local environment of the probe, such as pH, polarity, and viscosity. This property allows for the detection of changes in the microenvironment of labeled biomolecules, such as conformational changes, ligand binding, and enzymatic activity.
Biochemical And Physiological Effects
Procaine isothiocyanate is generally considered to be non-toxic and non-invasive to living cells and tissues. However, it may interfere with some biological processes due to its hydrophobicity and potential for nonspecific binding. It is important to use appropriate controls and experimental conditions to minimize these effects.
Advantages And Limitations For Lab Experiments
Procaine isothiocyanate has several advantages over other fluorescent probes, such as its high quantum yield, photostability, and low toxicity. It is also relatively easy to use and can be conjugated to a wide range of biomolecules. However, it has some limitations, such as its sensitivity to environmental factors and the need for specialized equipment for fluorescence detection.
Future Directions
There are several areas where procaine isothiocyanate could be further developed and applied in scientific research. For example, it could be used to study the dynamics of protein complexes and signaling pathways in living cells, as well as the interactions between biomolecules and synthetic materials. It could also be combined with other imaging techniques, such as super-resolution microscopy and electron microscopy, to provide more detailed information about cellular structures and functions. Additionally, new methods for synthesis and conjugation of procaine isothiocyanate could be developed to improve its efficiency and versatility.
Synthesis Methods
Procaine isothiocyanate is synthesized by reacting procaine hydrochloride with potassium thiocyanate in the presence of an alkaline solution. The reaction produces a white crystalline powder that is soluble in water and ethanol. The purity of the final product can be increased by recrystallization from ethanol.
properties
CAS RN |
129083-49-4 |
---|---|
Product Name |
Procaine isothiocyanate |
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-isothiocyanatobenzoate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
OEWIYUQCPIHWHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
Other CAS RN |
129083-49-4 |
synonyms |
(3H)-PRIT PRIT procaine isothiocyanate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.